molecular formula C17H16ClNO4 B2829986 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide CAS No. 1171631-50-7

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide

Cat. No.: B2829986
CAS No.: 1171631-50-7
M. Wt: 333.77
InChI Key: CHCJMMXQWRYASY-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety and a chlorophenyl group. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the ethyl linker: The benzo[d][1,3]dioxole moiety is then reacted with an ethylating agent to introduce the ethyl linker.

    Formation of the acetamide group: The ethylated benzo[d][1,3]dioxole is then reacted with 4-chlorophenylacetic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Exploration of its pharmacological properties for therapeutic applications.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-fluorophenyl)acetamide
  • N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-bromophenyl)acetamide

Uniqueness

The presence of the 4-chlorophenyl group may impart unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-13-3-1-12(2-4-13)9-17(20)19-7-8-21-14-5-6-15-16(10-14)23-11-22-15/h1-6,10H,7-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCJMMXQWRYASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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